tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate: is an organic compound with the molecular formula C14H20BrNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromophenoxyethyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-(2-bromophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Potassium carbonate in DMF, amines, thiols.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: N-substituted carbamates.
Oxidation: Bromophenoxyacetic acid derivatives.
Reduction: Dehalogenated carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate group can interact with active sites of enzymes, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, which can be exploited in therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The bromophenoxyethyl moiety enhances the compound’s binding affinity and specificity for certain biological targets. The overall effect is modulation of biochemical pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
- tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
- tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamate
- tert-butyl N-[2-(2-fluorophenoxy)ethyl]-N-methylcarbamate
Comparison:
- tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate: Similar structure but with the bromine atom at the para position. This positional isomer may exhibit different reactivity and binding properties.
- tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamate: Chlorine substitution instead of bromine. Chlorine is less reactive than bromine, which can affect the compound’s chemical behavior.
- tert-butyl N-[2-(2-fluorophenoxy)ethyl]-N-methylcarbamate: Fluorine substitution. Fluorine’s high electronegativity can influence the compound’s stability and reactivity.
Uniqueness: tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is a synthetic compound that has garnered attention in biological research due to its potential applications in drug development and enzyme inhibition studies. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈BrNO₂
- Molecular Weight : Approximately 314.22 g/mol
- Key Functional Groups :
- Carbamate group, which is known for its ability to form covalent bonds with enzymes.
- Bromophenoxy moiety that enhances binding affinity and specificity towards biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's carbamate group can covalently bond with active site residues of enzymes, leading to inhibition of their activity. The presence of the bromophenoxyethyl moiety increases the compound’s binding affinity, allowing for selective interactions with specific biological targets.
Enzyme Inhibition Studies
Research indicates that this compound is used in biochemical assays to study enzyme inhibition. Its ability to interact with active sites makes it a valuable tool for understanding enzyme kinetics and mechanisms. For example, studies have shown that it can inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission.
Drug Development Potential
The unique structure of this compound positions it as a promising candidate for drug development. Its selective binding properties could be exploited in designing enzyme inhibitors or receptor modulators for various therapeutic applications, particularly in treating conditions related to enzyme dysfunction.
Case Study 1: Enzyme Interaction
In a study focusing on enzyme interactions, this compound was evaluated for its inhibitory effects on AChE. The results demonstrated a significant decrease in enzyme activity at concentrations as low as 100 nM, indicating its potential as a therapeutic agent against diseases characterized by cholinergic dysfunction .
Case Study 2: Pharmacological Screening
Another study explored the pharmacological properties of this compound by screening its effects on various receptor types. The findings revealed that it acted as a selective antagonist at certain neuropeptide receptors, showcasing its versatility in modulating biological pathways .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate | C₁₄H₁₈BrNO₂ | Bromine at para position | Different reactivity profile |
Tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamate | C₁₄H₁₈ClNO₂ | Chlorine substitution | Lower reactivity than bromine |
Tert-butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate | C₁₄H₁₈BrNO₂ | Bromine at meta position | Altered binding properties |
The comparative analysis highlights how variations in halogen substitution can significantly affect the reactivity and biological activity of carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-8-6-5-7-11(12)15/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMPHHUJNNUVPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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